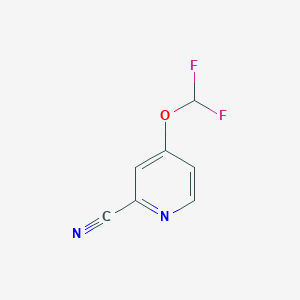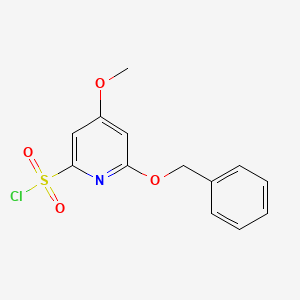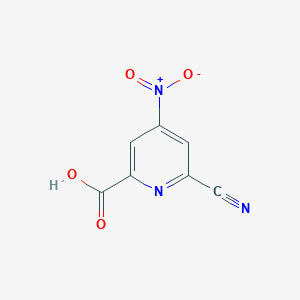
6-Cyano-4-nitropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-4-nitropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3N3O4 It features a pyridine ring substituted with cyano, nitro, and carboxylic acid groups
Métodos De Preparación
The synthesis of 6-Cyano-4-nitropyridine-2-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
6-Cyano-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Cyano-4-nitropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism of action of 6-Cyano-4-nitropyridine-2-carboxylic acid largely depends on its chemical structure and the specific application. In biological systems, its nitro and cyano groups can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
6-Cyano-4-nitropyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C7H3N3O4 |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
6-cyano-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3N3O4/c8-3-4-1-5(10(13)14)2-6(9-4)7(11)12/h1-2H,(H,11,12) |
Clave InChI |
XSGAWGJKRKBTCL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


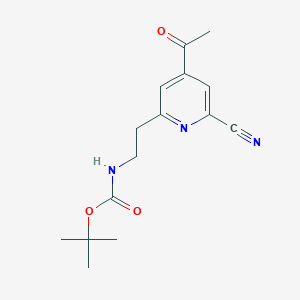
![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

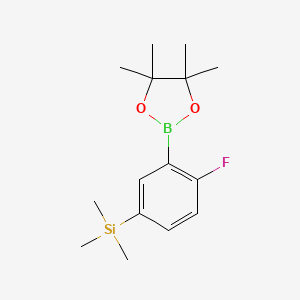
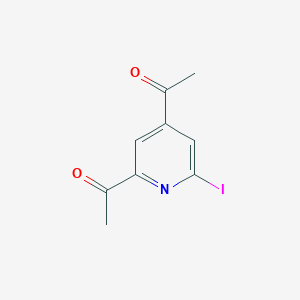
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
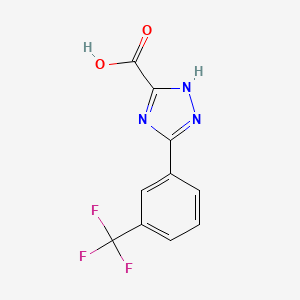
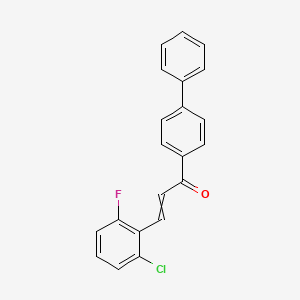
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
